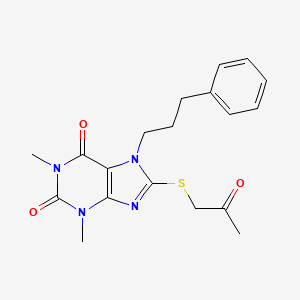

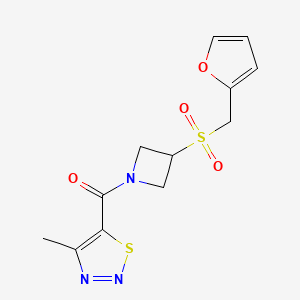

5-(benzylamino)-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzylamino)-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone, commonly referred to as 5-BBA-4FP, is a synthetic organic compound with a wide range of applications in scientific research. It is a member of the pyridazinone family, and is a versatile intermediate for the synthesis of various heterocyclic compounds. 5-BBA-4FP is used in the synthesis of various drugs, such as anti-cancer agents, anti-viral agents, and anti-inflammatory agents. The unique properties of this compound make it a valuable tool for scientists in the field of medicinal chemistry.

Scientific Research Applications

Antitumor Activity

5-(Benzylamino)-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone derivatives have shown promise in antitumor activity. For instance, a study by Qin et al. (2020) synthesized novel pyridazinone derivatives containing a 1,3,4-thiadiazole moiety, exhibiting significant inhibitory activity against MGC-803 and Bcap-37 cancer cells (Qin et al., 2020).

Cardiotonic Agents

Another application of similar compounds is in cardiotonic agents. Nomoto et al. (1996) reported on the synthesis and biological activities of optically active pyridazinone derivatives, demonstrating significant cardiotonic activity and potential use in treating congestive heart failure (Nomoto et al., 1996).

Synthesis of Heterocyclic Compounds

Pyridazinone derivatives are also crucial in the synthesis of various heterocyclic compounds, which have multiple applications in drug discovery and development. Soliman and El-Sakka (2011) described the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives, showcasing their potential in creating diverse chemical structures (Soliman & El-Sakka, 2011).

Microbiological Applications

Drescher and Burger (1970) explored the synthesis of 5-amino-4-chloro-3(2H)-pyridazinone by microbiological dephenylation in soil, highlighting the potential for environmental applications and the study of soil microbiology (Drescher & Burger, 1970).

Pharmaceutical Development

In the pharmaceutical field, Pattison et al. (2009) demonstrated the use of pyridazin-3(2H)-one as a scaffold for the synthesis of various disubstituted and ring-fused pyridazinone systems, which could be significant in drug discovery (Pattison et al., 2009).

Antioxidant and Anti-inflammatory Activity

Furthermore, Kamble et al. (2015) synthesized new pyridazin-3(2H)-one derivatives and assessed their anticancer, antiangiogenic, and antioxidant activities, indicating their potential as therapeutic agents (Kamble et al., 2015).

properties

IUPAC Name |

5-(benzylamino)-4-bromo-2-(4-fluorophenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrFN3O/c18-16-15(20-10-12-4-2-1-3-5-12)11-21-22(17(16)23)14-8-6-13(19)7-9-14/h1-9,11,20H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHITYPJIXGMFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C(=O)N(N=C2)C3=CC=C(C=C3)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2633404.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-N-[3-(methylcarbamoyl)-2-thienyl]isonipecotamide](/img/structure/B2633410.png)

![3-Ethyl-2-ethylsulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2633421.png)

![N-(3,4-dimethylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2633423.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2633424.png)